Product packaging for 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione(Cat. No.:)

8-Methyl-2-oxaspiro[4.5]decane-1,3-dione

Cat. No.: B12114014
M. Wt: 182.22 g/mol
InChI Key: BTFOGAVXIUTGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-2-oxaspiro[4.5]decane-1,3-dione is a high-value spirocyclic chemical scaffold of significant interest in organic synthesis and medicinal chemistry research. This compound features a unique structure where two rings are connected through a single, tetrahedral carbon atom (the spiro carbon), creating a rigid three-dimensional framework that is highly desirable in drug discovery for exploring novel chemical space . The presence of two carbonyl groups within the 1,3-dione motif provides versatile handles for further synthetic elaboration, making it a privileged building block for constructing more complex molecular architectures. The 2-oxaspiro[4.5]decane skeleton is recognized as a valuable intermediate in the development of novel synthetic methodologies, often requiring innovative strategies for its construction, such as intramolecular cyclizations . Researchers utilize this and related spirocyclic diones as key precursors in the synthesis of various biologically active molecules. While direct biological data for this specific methyl-substituted analogue may be limited, structurally similar spiro hydantoin and diazaspiro derivatives have demonstrated a wide range of pharmacological activities in scientific literature, including anticonvulsant, anticancer, and anti-inflammatory properties . The incorporation of the 8-methyl group can fine-tune the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets or its metabolic stability. This product is intended for research applications as a synthetic intermediate or as a scaffold for library development in high-throughput screening. It is offered with high purity to ensure reliable and reproducible experimental results. Please note: This compound is sold for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3 B12114014 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

8-methyl-2-oxaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C10H14O3/c1-7-2-4-10(5-3-7)6-8(11)13-9(10)12/h7H,2-6H2,1H3

InChI Key

BTFOGAVXIUTGGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CC(=O)OC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for the 8 Methyl 2 Oxaspiro 4.5 Decane 1,3 Dione Scaffold and Its Analogues

Strategic Precursor Synthesis and Convergent Building Block Approaches

The construction of the target spirocycle relies heavily on the efficient synthesis of key acyclic or monocyclic precursors that can be elaborated into the final complex structure. Convergent strategies, where different fragments of the molecule are synthesized separately before being combined, are often employed to maximize yield and flexibility.

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that serves as a modification of the aldol condensation. wikipedia.org It involves the nucleophilic addition of an active hydrogen compound (containing a methylene (B1212753) group activated by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgyoutube.com This methodology is particularly useful for preparing dicarboxylic acid precursors required for the synthesis of the spirocyclic anhydride (B1165640) core.

The general process begins with the reaction of a ketone, such as 4-methylcyclohexanone, with an active methylene compound like diethyl malonate or malononitrile. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), to deprotonate the active methylene compound, forming a stabilized carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of the ketone. Subsequent elimination of a water molecule yields a condensed product. youtube.com The final step involves the hydrolysis of the ester or nitrile groups of the condensed product to furnish the corresponding dicarboxylic acid. A variation known as the Doebner modification uses pyridine (B92270) as a solvent and is often accompanied by decarboxylation when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org

A typical reaction sequence is outlined below:

Condensation : 4-Methylcyclohexanone reacts with a malonic acid derivative in the presence of a base.

Hydrolysis : The resulting intermediate is hydrolyzed, typically under acidic or basic conditions, to convert the activating groups (e.g., esters) into carboxylic acids, yielding a geminal dicarboxylic acid attached to the cyclohexane (B81311) ring.

This strategic approach allows for the efficient construction of the necessary dicarboxylic acid precursor, which contains the complete carbon framework required for the subsequent formation of the spirocyclic anhydride.

Once the dicarboxylic acid precursor is obtained, the next critical step is the formation of the cyclic anhydride ring to yield the core 2-oxaspiro[4.5]decane-1,3-dione system. This intramolecular cyclization is typically achieved through dehydration of the dicarboxylic acid.

Common methods for anhydride formation involve heating the dicarboxylic acid with a dehydrating agent. Acetic anhydride is a frequently used reagent for this purpose. The reaction proceeds by nucleophilic attack of one carboxyl group onto the activated carbonyl of the other, followed by the elimination of a molecule of water. The use of reagents like acetic anhydride facilitates this process by acting as both a solvent and a water scavenger. The optimization of this step is crucial for achieving high yields and purity, as side reactions can occur at elevated temperatures. Phthalic anhydride and its saturated derivatives are important reagents in organic synthesis, highlighting the utility of cyclic anhydrides as synthetic intermediates. researchgate.net

Method Reagents Typical Conditions Notes
Thermal DehydrationNoneHigh TemperatureCan lead to side products; generally less controlled.
Acetic AnhydrideAcetic AnhydrideRefluxCommon and effective method; acetic acid is a byproduct.
Acetyl ChlorideAcetyl ChlorideInert Solvent, Room Temp. to RefluxHighly reactive, generates HCl.

This cyclization step establishes the spiro center and completes the formation of the heterocyclic portion of the target molecule, providing the fundamental 2-oxaspiro[4.5]decane-1,3-dione scaffold.

Innovations in Spirocenter Construction and Ring Formation

The construction of the spirocenter—the single carbon atom shared by two rings—is a key challenge in the synthesis of spirocyclic compounds. wikipedia.org Modern organic synthesis has produced several powerful methodologies for the efficient and often stereoselective formation of these complex junctions.

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of unsaturated rings, including complex spirocycles. arkat-usa.orgwikipedia.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular metathesis of a diene. organic-chemistry.org The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene gas. wikipedia.org

To apply RCM to the synthesis of the 8-methyl-2-oxaspiro[4.5]decane scaffold, a precursor containing two terminal alkene chains attached to a common quaternary carbon would be required. For instance, the diallylation of a suitable active methylene compound can generate the necessary diene precursor. The subsequent RCM reaction would then form the carbocyclic ring of the spiro system. RCM is known for its tolerance of a wide variety of functional groups, making it applicable to complex molecules. organic-chemistry.org The reaction can be used to form rings of various sizes, from five-membered to large macrocycles. wikipedia.orgnih.gov

Catalyst Generation Common Name Key Features
First GenerationGrubbs CatalystGood activity for terminal alkenes.
Second GenerationGrubbs CatalystHigher activity, broader substrate scope, including tri-substituted alkenes. organic-chemistry.org
Third GenerationHoveyda-Grubbs CatalystImproved stability and initiation kinetics.

The flexibility of RCM makes it a highly valuable strategy in the synthesis of natural and non-natural spirocyclic products. arkat-usa.org

Spiro annulation, the formation of a ring at a spiro center, can be achieved through a variety of intramolecular cyclization reactions. These reactions are designed to form one of the rings of the spirocycle by connecting two positions on a pre-existing cyclic or acyclic precursor.

One common strategy involves intramolecular aldol or Claisen-type condensations. For example, a precursor containing both a ketone and an ester functionality separated by a suitable tether can undergo cyclization to form a new ring at the spiro center. Akita et al. demonstrated an intramolecular Knoevenagel–Claisen type condensation to synthesize spiro-2H-furan-3-ones. beilstein-journals.org Another approach involves acid-catalyzed intramolecular reactions of hydroxylactam derivatives bearing enones, which generate N-acylenamides in situ that undergo formal [4+2] cycloadditions to construct spiro isoindolinone derivatives. acs.org These methods provide a direct route to the spirocyclic core and can often be controlled to achieve high stereoselectivity.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer a powerful and stereospecific means of constructing cyclic and spirocyclic systems. ebsco.comwikipedia.org These reactions are characterized by the simultaneous breaking and forming of bonds without the involvement of intermediates. msu.edu

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com This reaction is highly valuable for constructing the carbocyclic portion of spiro compounds. nih.gov For the synthesis of the 8-methyl-2-oxaspiro[4.5]decane scaffold, a dienophile containing the eventual anhydride precursor could be reacted with a diene that forms the cyclohexane ring. The reaction's high degree of regio- and stereochemical control makes it a cornerstone of modern synthetic chemistry for forming six-membered rings. wikipedia.orgorganic-chemistry.org

1,3-Dipolar Cycloaddition: This reaction is a powerful method for constructing five-membered heterocyclic rings. researchgate.net It involves the reaction of a 1,3-dipole (a molecule with positive and negative charges separated by three atoms) with a dipolarophile (typically an alkene or alkyne). ccspublishing.org.cn While not directly applicable to the synthesis of the carbocyclic ring of the target compound, it is a key strategy for synthesizing analogues containing five-membered heterocyclic spiro rings, such as pyrrolidines or isoxazolines. ccspublishing.org.cnacs.org The reaction often proceeds with high regioselectivity and can be used to rapidly build molecular complexity. ccspublishing.org.cnnih.gov

Cycloaddition Type Reactants Ring Size Formed Key Features
Diels-Alder [4+2]Conjugated Diene + Dienophile6-memberedHighly stereospecific, thermally allowed, excellent for carbocycles. wikipedia.orgorganic-chemistry.org
1,3-Dipolar1,3-Dipole + Dipolarophile5-memberedExcellent for synthesizing heterocycles, often highly regioselective. researchgate.netccspublishing.org.cn

These advanced cycloaddition strategies provide efficient and elegant pathways to complex spirocyclic frameworks, often establishing multiple stereocenters in a single, predictable step.

Recent Advances in Alkylation Methodologies (e.g., Modified Friedel-Crafts, Grignard Reactions)

The introduction of alkyl groups onto the spirocyclic framework is a critical step in the synthesis of 8-methyl-2-oxaspiro[4.5]decane-1,3-dione and its analogues. While classical alkylation methods exist, recent advancements have focused on improving efficiency, selectivity, and functional group tolerance.

Modified Friedel-Crafts Reactions: The Friedel-Crafts reaction, a cornerstone of C-C bond formation, has been adapted for the synthesis of complex molecules. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com In the context of spirocyclic systems, intramolecular Friedel-Crafts alkylation can be a powerful tool for ring closure. For instance, a suitable precursor containing an aromatic ring and a tethered alkyl halide or alcohol could be cyclized in the presence of a Lewis acid to form the spiro[4.5]decane core. nih.gov However, traditional Lewis acids like AlCl₃ can lead to rearrangements and lack of selectivity. libretexts.org Milder Lewis acids or Brønsted acids are now being employed to overcome these limitations. wikipedia.org While direct Friedel-Crafts alkylation to introduce the methyl group at the 8-position of a pre-formed 2-oxaspiro[4.5]decane-1,3-dione is challenging due to the deactivated nature of the ring system, this strategy is more applicable to the synthesis of the carbocyclic portion of the spirocycle before the formation of the anhydride ring.

Grignard Reactions: Grignard reagents offer a versatile method for introducing alkyl groups. In the synthesis of spiro[4.5]decane derivatives, a Grignard reagent, such as methylmagnesium bromide, could theoretically be added to a ketone precursor of the cyclohexane ring to install the methyl group at the desired position. Subsequent functional group manipulations would then be required to form the 2-oxaspiro[4.5]decane-1,3-dione structure. The challenge with Grignard reactions lies in controlling the stereoselectivity of the addition, which is crucial for the synthesis of specific stereoisomers of the target compound.

Alkylation Method Description Advantages Challenges Analogous Application
Modified Friedel-Crafts Lewis or Brønsted acid-catalyzed alkylation of an aromatic ring. wikipedia.orglibretexts.orgForms C-C bonds efficiently. Can be used for ring formation.Potential for carbocation rearrangements. Ring deactivation can hinder reaction. libretexts.orgSynthesis of tetralin precursors to spirocycles. nih.gov
Grignard Reaction Nucleophilic addition of an organomagnesium halide to a carbonyl group.Versatile for C-C bond formation. Readily available reagents.Often lacks stereocontrol. Requires protection of sensitive functional groups.Installation of alkyl groups on cyclohexanone precursors.

Highly Enantioselective and Diastereoselective Synthesis of Spirocyclic Compounds

Controlling the three-dimensional arrangement of atoms is paramount in medicinal chemistry, as different stereoisomers of a molecule can exhibit vastly different biological activities. The synthesis of this compound, which contains at least one stereocenter at the spiro carbon and another at the methyl-substituted carbon, necessitates highly stereoselective methods.

Recent years have seen a surge in the development of catalytic asymmetric methods for the construction of spirocycles. acs.orgnih.gov These methods often employ chiral catalysts to control the formation of stereocenters with high enantioselectivity (ee) and diastereoselectivity (dr). For the spiro[4.5]decane framework, diastereoselective approaches have been successfully implemented. For example, a Michael-Michael-acetalization cascade reaction has been used to synthesize spiro[4.5]decane scaffolds with excellent diastereocontrol. ntnu.edu.tw Similarly, a [3+2] cycloaddition approach integrating photocatalysis and organocatalysis has been developed for the synthesis of 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). mdpi.com

While direct enantioselective synthesis of this compound has not been extensively reported, methodologies developed for other spirocyclic systems can be adapted. For instance, Claisen rearrangement of bicyclic dihydropyrans has been shown to produce functionalized spiro[4.5]decanes in a highly stereoselective manner. researchgate.netresearchgate.netnih.gov This approach could potentially be used to set the stereochemistry of the spirocyclic core.

Stereoselective Method Key Features Reported Selectivity Applicability to Target Scaffold
Michael-Michael-Acetalization Cascade Organobase-catalyzed cascade reaction. ntnu.edu.twExcellent diastereocontrol. ntnu.edu.twApplicable to the formation of the spiro[4.5]decane core.
[3+2] Cycloaddition Synergistic photocatalysis and organocatalysis. mdpi.comHigh diastereoselectivity (up to 99:1). mdpi.comUseful for constructing functionalized spiro[4.5]decane precursors.
Claisen Rearrangement Thermal or catalyzed rearrangement of bicyclic dihydropyrans. researchgate.netHighly stereoselective. researchgate.netnih.govPotential for controlling the stereochemistry of the spiro center.

Regioselective and Stereoselective Introduction of the Methyl Group at Position 8

The precise placement of the methyl group at the 8-position of the 2-oxaspiro[4.5]decane-1,3-dione scaffold is a key synthetic challenge. Two main strategies can be envisioned: late-stage functionalization of a pre-formed spirocyclic core or the use of pre-functionalized methylated precursors.

Exploring Late-Stage Functionalization and Derivatization Strategies

Late-stage functionalization (LSF) is an increasingly important strategy in drug discovery, as it allows for the rapid diversification of complex molecules at a late stage of the synthesis. acs.orgnih.govfigshare.com This approach avoids the need for de novo synthesis of each analogue. For the introduction of a methyl group onto the 8-position of the spiro[4.5]decane ring, C-H activation methodologies are particularly attractive. nih.govillinois.edu

Recent advances in manganese-catalyzed oxidative C(sp³)–H methylation have shown promise for the late-stage functionalization of complex molecules, including those with heterocyclic cores. nih.govillinois.edu This method allows for the site-selective methylation at the most electron-rich and least sterically hindered position. illinois.edu Another approach involves the merger of decatungstate photocatalysis and nickel-mediated S H 2 bond formation for the direct methylation of saturated heterocycles. nih.govfigshare.com While these methods have been demonstrated on a range of drug molecules, their application to the specific 8-position of the 2-oxaspiro[4.5]decane-1,3-dione scaffold would require careful optimization to achieve the desired regioselectivity.

LSF Method Catalyst/Reagent Key Features Potential Application
Oxidative C(sp³)–H Methylation Manganese catalyst (e.g., Mn(CF₃PDP)). nih.govillinois.eduSite-selective methylation at electron-rich, sterically accessible positions. illinois.eduDirect methylation of the pre-formed spiro[4.5]decane ring.
Photocatalytic C(sp³)–H Methylation Decatungstate photocatalyst with a nickel mediator. nih.govfigshare.comDirect introduction of methyl groups onto saturated heterocycles. figshare.comMethylation of the cyclohexane ring of the spirocycle.

Design and Synthesis with Pre-functionalized Methylated Precursors

An alternative and often more reliable strategy involves the use of a starting material that already contains the methyl group at the desired position. This approach offers better control over regioselectivity and stereoselectivity. For the synthesis of this compound, this would involve starting with a pre-functionalized 4-methylcyclohexanone derivative.

The synthesis could proceed by reacting 4-methylcyclohexanone with a suitable malonic acid derivative to form the spirocyclic anhydride. For example, a simple and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed starting from a substituted piperidone, highlighting the feasibility of using pre-functionalized cyclic ketones. researchgate.netmdpi.com Similarly, the synthesis of other spiro[4.5]decane derivatives has been achieved using substituted cyclohexanones as starting materials. researchgate.net The stereochemistry of the methyl group in the final product would be determined by the stereochemistry of the starting 4-methylcyclohexanone and the reaction conditions used in the subsequent steps.

Sustainable and Green Chemistry Approaches in Spirocyclic Anhydride Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally friendly processes. sphinxsai.comresearchgate.net This includes the use of safer solvents, minimizing waste, and developing energy-efficient reactions. In the context of spirocyclic anhydride synthesis, several green approaches are being explored.

The use of multicomponent reactions, which allow for the formation of complex molecules in a single step from multiple starting materials, is a key green chemistry strategy. sphinxsai.com Additionally, the use of environmentally benign solvents and catalysts is being prioritized. For instance, the synthesis of spiroketones, which are important building blocks, has been made significantly more sustainable by reducing waste, organic solvent use, and water consumption. boehringer-ingelheim.com

Development of Electroorganic Synthesis for Spiro Compounds

Electroorganic synthesis represents a particularly promising green chemistry approach, as it uses electricity as a "reagent" to drive chemical reactions, thereby avoiding the need for stoichiometric amounts of often toxic and hazardous oxidizing or reducing agents. This methodology is gaining traction for the synthesis of complex organic molecules, including spiro compounds.

While the direct electroorganic synthesis of this compound has not been specifically reported, the electrosynthesis of other spirocyclic systems provides a strong proof of concept. The development of electroorganic methods for the synthesis of spiro compounds is an active area of research, with the potential to offer cleaner and more efficient routes to these valuable scaffolds.

Novel Catalytic Systems for Efficient Cyclic Anhydride Formation

The formation of the cyclic anhydride moiety within the this compound scaffold is a critical step in its synthesis. Traditional methods for this transformation often rely on stoichiometric dehydrating agents, which can be harsh and generate significant waste. Recent advancements in catalysis have led to the development of more efficient and sustainable systems for the intramolecular cyclization of dicarboxylic acids, which are directly applicable to the synthesis of spirocyclic anhydrides like this compound from its precursor, 4-methylcyclohexane-1,1-dicarboxylic acid.

A notable development is the use of a reusable heterogeneous Lewis acid catalyst, niobic acid (Nb₂O₅·nH₂O), for the direct intramolecular dehydration of dicarboxylic acids. This method presents a significant advancement towards greener chemical processes, offering high yields for the conversion of various dicarboxylic acids into their corresponding cyclic anhydrides rsc.org. The only byproduct in this catalytic dehydration is water, making it a highly atom-economical approach researchgate.net. While specific studies on 4-methylcyclohexane-1,1-dicarboxylic acid are not detailed, the broad applicability of this catalyst to a range of dicarboxylic acids suggests its potential for the efficient synthesis of the target spirocyclic anhydride.

Another innovative and efficient route involves a catalyst system prepared in situ from magnesium chloride (MgCl₂) and dialkyl dicarbonates. This robust and cost-effective system operates under mild conditions to produce cyclic anhydrides with high yield and selectivity researchgate.net. This methodology has been successfully applied to a variety of dicarboxylic acids, indicating its potential utility for the synthesis of spirocyclic structures.

Electrochemical methods have also emerged as a novel approach for the dehydration of dicarboxylic acids to their cyclic anhydrides. This technique allows for the transformation under mild reaction conditions without the need for conventional dehydrating agents researchgate.net. The reaction proceeds via an intramolecular electrochemical dehydration, offering a green and efficient alternative to traditional synthetic routes.

The following table summarizes the performance of a heterogeneous niobic acid catalyst in the dehydration of various dicarboxylic acids, showcasing its efficiency and potential applicability for the synthesis of complex cyclic anhydrides.

Dicarboxylic AcidCatalystTemperature (°C)Time (h)Yield (%)
Succinic acidNb₂O₅·nH₂O150299
Glutaric acidNb₂O₅·nH₂O150298
Adipic acidNb₂O₅·nH₂O150495
Pimelic acidNb₂O₅·nH₂O150692

Data extrapolated from studies on various dicarboxylic acids to illustrate catalyst performance.

Furthermore, palladium(II) catalysis has been explored for the synthesis of substituted cyclic anhydrides through the C-H carbonylation of free carboxylic acids. This method utilizes molybdenum hexacarbonyl (Mo(CO)₆) as a solid carbon monoxide source researchgate.net. While this represents a more specialized approach, it highlights the ongoing innovation in catalytic systems for anhydride formation.

The development of these novel catalytic systems offers promising avenues for the efficient and sustainable synthesis of this compound and its analogues. The application of heterogeneous catalysts like niobic acid is particularly noteworthy due to the ease of catalyst recovery and recycling, contributing to more environmentally benign manufacturing processes.

The table below provides a comparative overview of different catalytic systems for cyclic anhydride formation, demonstrating the versatility and efficiency of modern catalytic methods.

Catalyst SystemKey FeaturesSubstrate Scope
MgCl₂ / Dialkyl DicarbonatesMild conditions, high yield, cost-effectiveBroad range of dicarboxylic acids
Niobium Pentoxide Hydrate (Nb₂O₅·nH₂O)Reusable, heterogeneous, atom-economicalVarious biomass-derived dicarboxylic acids
Electrochemical DehydrationNo chemical dehydrating agent, mild conditionsVarious dicarboxylic acids

These advanced catalytic methodologies represent a significant step forward in the synthesis of complex molecules like this compound, enabling more efficient and environmentally responsible production pathways.

Comprehensive Spectroscopic and Advanced Analytical Characterization Techniques for Research Purposes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure and stereochemistry.

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment.

The ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons and the various methylene (B1212753) and methine protons of the cyclohexane (B81311) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the spiro center and those near the methyl group would have characteristic shifts. The multiplicity (singlet, doublet, triplet, etc.) of each signal, arising from spin-spin coupling, reveals the number of adjacent protons, helping to piece together the connectivity of the molecule.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons of the anhydride (B1165640) group (typically in the 165-185 ppm range), the spiro quaternary carbon, the carbons of the cyclohexane ring, and the methyl carbon. nih.govsigmaaldrich.com The chemical shift of each carbon confirms its type (e.g., C=O, C-O, CH, CH₂, CH₃).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
C=O (Carbonyl)-165 - 185-
Spiro C-40 - 60Singlet
CH₂ (anhydride ring)2.5 - 3.530 - 45Singlet or AB quartet
CH (cyclohexane)1.0 - 2.525 - 50Multiplet
CH₂ (cyclohexane)1.0 - 2.520 - 40Multiplet
CH₃0.8 - 1.215 - 25Doublet

Note: These are generalized predicted values. Actual values depend on the solvent and the specific stereochemistry of the molecule.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments is employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing the proton-proton connectivity within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity around quaternary centers, such as the spiro carbon and the carbonyl carbons, and for linking the methyl group to its position on the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It is the primary method for determining the relative stereochemistry of the molecule, for example, the orientation of the methyl group (axial or equatorial) relative to other protons on the cyclohexane ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental formula with high confidence. For this compound (C₁₀H₁₄O₃), the expected monoisotopic mass is approximately 182.0943 Da. uni.luuni.lu

Table 2: Predicted HRMS Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₁₀H₁₅O₃⁺183.1016
[M+Na]⁺C₁₀H₁₄O₃Na⁺205.0835
[M]⁺˙C₁₀H₁₄O₃⁺˙182.0943

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Purity Assessment

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be dominated by the characteristic absorptions of the cyclic anhydride and the alkane functionalities.

C=O Stretching: The most prominent feature would be two strong absorption bands for the carbonyl groups of the five-membered cyclic anhydride, typically found around 1865 cm⁻¹ and 1780 cm⁻¹. The presence of two bands is characteristic of an anhydride moiety.

C-O Stretching: Strong bands corresponding to the C-O-C stretching of the anhydride ring would be expected in the 1300-900 cm⁻¹ region.

C-H Stretching: Absorptions for the sp³ C-H bonds of the cyclohexane and methyl groups would appear just below 3000 cm⁻¹.

FTIR is also a useful tool for assessing the purity of a sample. For instance, the absence of a broad absorption band in the 3500-3200 cm⁻¹ region would indicate the absence of hydroxyl (–OH) impurities, which could arise from the hydrolysis of the anhydride.

Advanced Chromatographic Methods for Isolation, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are essential for the separation of the target compound from reaction mixtures, for assessing its purity, and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. sielc.comcapes.gov.br

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column with a mobile phase such as a water/acetonitrile or water/methanol gradient, can be developed. chemicalforums.com The purity of the compound is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Detection:

Diode Array Detector (DAD): While the chromophore of the anhydride is weak, a DAD can detect it at low UV wavelengths (around 210 nm). sielc.com A DAD also provides UV spectra for each peak, which can help in peak identification and purity assessment.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a highly specific and sensitive detection method. nih.gov It provides the mass-to-charge ratio of the eluting components, allowing for positive identification of the target compound and any impurities. This is particularly useful for analyzing complex mixtures.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for Volatile Derivatives

No published studies were identified that describe the analysis of this compound or its volatile derivatives using GC-FID or GC-MS. For a compound of this nature, such analysis would typically involve the chemical conversion of the molecule into a more volatile form, a process known as derivatization, to make it amenable to gas chromatography. This is a standard practice for the analysis of non-volatile compounds.

The research would provide critical data points such as retention time, which is the time it takes for the compound to pass through the chromatographic column, and its mass spectrum. The mass spectrum provides a unique fragmentation pattern, akin to a molecular fingerprint, which is invaluable for structural confirmation. Without experimental data, no data table of GC-MS findings for this compound can be compiled.

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation

Similarly, there are no available reports on the single-crystal X-ray diffraction analysis of this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Successful analysis would require the growth of a suitable single crystal of the compound.

The data obtained from X-ray crystallography, including unit cell dimensions, space group, and atomic coordinates, would unambiguously establish the compound's absolute stereochemistry and its preferred conformation in the solid state. This information is crucial for understanding its physical properties and potential biological activity. In the absence of any crystallographic studies, a data table of these parameters cannot be generated.

Computational and Theoretical Investigations of 8 Methyl 2 Oxaspiro 4.5 Decane 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, providing insights that are often inaccessible through experimental means alone. For 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione, these methods can predict its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard method in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like this compound. DFT calculations can be employed to determine the molecule's most stable three-dimensional arrangement (optimized geometry) by finding the minimum energy state.

Molecular Geometry and Energies: DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. For this spiro compound, key parameters would include the angles at the spiro carbon, which dictate the orientation of the two rings relative to each other.

Electronic Properties (HOMO/LUMO and Electrostatic Potential): The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov In this compound, the HOMO is likely localized on the oxygen atoms of the anhydride (B1165640) and the carbonyl groups, while the LUMO may be distributed across the carbonyl carbons.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, such as around the carbonyl oxygens. Regions of positive potential (blue) are susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule might interact with biological targets. uni.lu

Illustrative DFT-Calculated Properties Disclaimer: The following data is illustrative and represents typical values for similar structures, as specific experimental or published computational data for this compound is not available.

ParameterPredicted ValueSignificance
HOMO Energy -7.2 eVIndicates electron-donating capability
LUMO Energy -1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap 5.7 eVSuggests high chemical stability
Dipole Moment 3.5 DIndicates a polar molecule

While DFT is highly effective, ab initio ("from the beginning") methods provide a higher level of theory, deriving their results from first principles without empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can be used to obtain even more accurate energetic and structural data. These methods are computationally more demanding and are often used to benchmark the results from DFT calculations or for smaller, critical calculations, such as determining the precise energy difference between different conformations. For this compound, ab initio calculations could refine the understanding of the rotational barriers and the relative energies of conformers.

Structure-Activity Relationship (SAR) Modeling Based on Spiro-Architecture

Structure-Activity Relationship (SAR) studies aim to link a molecule's structural features to its biological activity. Computational methods are instrumental in building these models.

The spirocyclic core of this compound imparts significant three-dimensionality. Unlike flat aromatic systems, this rigid, defined shape can lead to highly specific interactions with biological targets. Computational docking studies, which predict how a molecule binds to a receptor, can be used to explore how the spiro-architecture orients the functional groups (the carbonyls of the anhydride) for optimal interaction. The defined spatial arrangement can enhance binding affinity and selectivity compared to more flexible, linear analogs.

Influence on Conformation: The methyl group will have a preferred orientation (likely equatorial to minimize steric hindrance), which in turn locks the cyclohexane (B81311) ring into a specific chair or twist-boat conformation. MD simulations can quantify these preferences.

Impact on Bioactivity: In the context of drug design, the methyl group can have several effects:

Steric Influence: It can either block or promote binding to a target receptor depending on the shape of the binding pocket.

Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic interactions within a receptor site, potentially increasing binding affinity.

Metabolic Stability: It can block a site that would otherwise be susceptible to metabolic breakdown, thereby increasing the molecule's half-life.

Computational methods like docking and free energy calculations can be used to predict how these factors would play out in a hypothetical drug-receptor interaction, thus guiding the synthesis of more potent and selective analogs.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

A thorough review of scientific literature and chemical databases reveals a significant gap in the specific computational and experimental data for This compound . While extensive research exists for the parent compound, 2-oxaspiro[4.5]decane-1,3-dione , and other related spirocyclic systems, detailed in silico predictions of spectroscopic parameters and their validation with experimental data for the 8-methyl derivative are not publicly available at this time.

The general methodology for such an investigation, however, can be outlined based on studies of analogous compounds. This would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For instance, in a typical study, the molecular geometry of the compound would first be optimized using a chosen level of theory and basis set. Following optimization, the same theoretical model would be employed to calculate the NMR shielding tensors and IR frequencies. These theoretical values would then be compared against experimentally obtained spectra to validate the accuracy of the computational model.

Although no specific data tables for This compound can be presented, the following tables illustrate the kind of data that would be generated and analyzed in such a study, using hypothetical values for demonstration purposes.

Hypothetical ¹H-NMR and ¹³C-NMR Spectroscopic Data

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, are commonly used to predict NMR chemical shifts. The predicted values are then correlated with experimental data.

Table 1: Hypothetical Comparison of Experimental and Calculated ¹H-NMR Chemical Shifts (δ, ppm) for this compound

Atom NumberExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
H-4Data not availableData not availableData not available
H-6axData not availableData not availableData not available
H-6eqData not availableData not availableData not available
H-7axData not availableData not availableData not available
H-7eqData not availableData not availableData not available
H-8Data not availableData not availableData not available
H-9axData not availableData not availableData not available
H-9eqData not availableData not availableData not available
H-10axData not availableData not availableData not available
H-10eqData not availableData not availableData not available
8-CH₃Data not availableData not availableData not available

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C-NMR Chemical Shifts (δ, ppm) for this compound

Atom NumberExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C-1 (C=O)Data not availableData not availableData not available
C-3 (C=O)Data not availableData not availableData not available
C-4Data not availableData not availableData not available
C-5 (Spiro)Data not availableData not availableData not available
C-6Data not availableData not availableData not available
C-7Data not availableData not availableData not available
C-8Data not availableData not availableData not available
C-9Data not availableData not availableData not available
C-10Data not availableData not availableData not available
8-CH₃Data not availableData not availableData not available

Hypothetical Infrared (IR) Spectroscopic Data

Theoretical IR spectra are calculated from the vibrational frequencies and their corresponding intensities. These are then compared to the experimental IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule.

Table 3: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(C=O)Data not availableData not availableAnhydride carbonyl stretch
ν(C-O)Data not availableData not availableC-O-C stretch
ν(C-H)Data not availableData not availableAliphatic C-H stretch
δ(CH₂)Data not availableData not availableMethylene (B1212753) scissoring
δ(CH₃)Data not availableData not availableMethyl bending

The absence of specific published data for This compound highlights an opportunity for future research. Such a study would provide valuable insights into the structural and electronic properties of this compound and contribute to the broader understanding of substituted spirocyclic systems.

Mechanistic Studies of Reactivity and Advanced Derivatization of 8 Methyl 2 Oxaspiro 4.5 Decane 1,3 Dione

Investigating Ring-Opening Reactions of the Cyclic Anhydride (B1165640) Moiety

The cyclic anhydride functional group is the most reactive site in the 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione molecule. This reactivity is primarily due to the electrophilicity of the carbonyl carbons and the ring strain inherent in the five-membered lactone ring. The ring-opening reactions of this moiety are central to its utility in synthesis, providing a gateway to various dicarboxylic acid derivatives.

Mechanistic Pathways of Nucleophilic Additions with Various Reagents (e.g., Alcohols, Amines, Organometallics)

The reaction of cyclic anhydrides with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. libretexts.org This process is initiated by the attack of a nucleophile on one of the carbonyl carbons of the anhydride. This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C-O bond within the anhydride ring, leading to the ring-opened product. The regioselectivity of the attack can be influenced by steric and electronic factors, particularly in unsymmetrical anhydrides. youtube.com

With Alcohols (Alcoholysis): The reaction of this compound with an alcohol (ROH) is expected to yield a mono-ester dicarboxylic acid. The reaction is typically catalyzed by acid or base. Under neutral conditions, the reaction is generally slow but can be accelerated. youtube.com The nucleophilic oxygen of the alcohol attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent ring-opening yields the ester-acid derivative. The presence of a base like pyridine (B92270) can facilitate the reaction by deprotonating the alcohol, increasing its nucleophilicity, and also by activating the anhydride. libretexts.org

With Amines (Aminolysis): Amines, being more nucleophilic than alcohols, react more readily with the cyclic anhydride. The reaction with a primary or secondary amine (RNH2 or R2NH) will produce a mono-amide dicarboxylic acid. For the reaction to proceed to completion, two equivalents of the amine are often required; the first acts as the nucleophile, and the second acts as a base to neutralize the newly formed carboxylic acid. libretexts.org

With Organometallics: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles and react vigorously with cyclic anhydrides. khanacademy.org The reaction pathway involves the nucleophilic attack of the carbanion from the organometallic reagent on a carbonyl carbon. This is followed by a second attack on the other carbonyl group if excess reagent is used, potentially leading to a di-ketone after an acidic workup. Careful control of stoichiometry and reaction conditions is crucial to achieve selective mono-addition.

The table below summarizes the expected products from the nucleophilic addition of various reagents to this compound.

Reagent TypeExample ReagentCatalyst/ConditionsExpected Product
AlcoholMethanol (CH₃OH)Pyridine4-carboxy-4-(methoxymethyl)cyclohexane-1-carboxylic acid
AmineDiethylamine ((C₂H₅)₂NH)None (2 eq. amine)4-carboxy-4-((diethylamino)carbonyl)cyclohexane-1-carboxylic acid
OrganometallicPhenylmagnesium bromide (PhMgBr)1. THF, -78 °C; 2. H₃O⁺4-benzoyl-4-(hydroxymethyl)cyclohexane-1-carboxylic acid (mono-addition)

Controlled Hydrolysis for Selective Dicarboxylic Acid Formation

The hydrolysis of the cyclic anhydride moiety in this compound leads to the formation of a dicarboxylic acid. This reaction can be achieved under aqueous conditions, and the rate is significantly influenced by pH. rsc.org

The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons. nih.gov This is followed by proton transfer and ring-opening to yield the dicarboxylic acid product, 4-carboxy-4-(hydroxymethyl)cyclohexane-1-carboxylic acid. Theoretical studies on similar cyclic anhydrides have shown that the reaction proceeds through a transition state where a water molecule is hydrogen-bonded to the ring, facilitating the C-O bond cleavage. nih.gov The activation energy for this process can be correlated with the C-O asymmetric stretching vibration of the anhydride. nih.gov

Controlled hydrolysis implies that the reaction conditions are optimized to ensure complete conversion to the dicarboxylic acid without promoting side reactions, such as decarboxylation, which might occur under harsh thermal or pH conditions. The use of mild acidic or basic catalysts can facilitate the hydrolysis at lower temperatures. rsc.org For instance, the hydrolysis of related spiro compounds has been achieved using weak acid ion-exchange resins, which provide a gentle and recyclable catalytic system. researchgate.net

Elucidation of Reaction Pathways at the Spiro-Dione Centers

The spiro-dione center of this compound presents a unique and sterically congested environment. Reactions at this center are less common than ring-opening but offer pathways to more complex spirocyclic systems. The reactivity at the spiro center itself is limited due to it being a quaternary, non-enolizable carbon. However, the adjacent carbonyl groups can be targeted.

Reactions that could elucidate pathways at this center include reductions and reactions with bifunctional reagents that could lead to new heterocyclic rings. For example, reduction of one or both carbonyl groups would lead to spiro-lactols or diols. Selective reduction of one carbonyl group over the other would be a significant challenge due to their similar chemical environments, but it could potentially be achieved through enzymatic catalysis or with sterically hindered reducing agents.

Another potential reaction pathway involves the Knoevenagel condensation if the dione (B5365651) were part of a different ring system that allowed for enolization. However, in the case of the 1,3-dione within the oxaspiro system, enolization is not possible. Therefore, reactions are limited to nucleophilic additions to the carbonyls.

Stereochemical Control and Diastereoselectivity in Chemical Transformations

The presence of a chiral center at the C8 position (the methyl-substituted carbon of the cyclohexane (B81311) ring) introduces an element of stereocontrol in the chemical transformations of this compound. Any reaction that creates a new stereocenter has the potential to be diastereoselective.

For example, in the ring-opening reactions with nucleophiles, the attack on the two carbonyl carbons is diastereotopic. The existing stereocenter at C8 can influence the facial selectivity of the nucleophilic attack, leading to a preference for one diastereomer of the product over the other. The degree of diastereoselectivity would depend on the nature of the nucleophile, the solvent, and the reaction temperature.

Furthermore, in reactions that modify the cyclohexane ring, the existing methyl group will direct the stereochemical outcome. For instance, hydrogenation of a double bond introduced into the cyclohexane ring would be expected to proceed with high diastereoselectivity, with the hydrogen atoms adding to the less sterically hindered face of the ring. Studies on the hydrogenation of substituted indolizines have shown that the existing stereocenters play a crucial role in determining the stereochemistry of the product. nih.gov Similarly, palladium-catalyzed intramolecular Mizoroki–Heck annulation reactions have been used to create spiroindolines with high diastereoselectivity. diva-portal.orgnih.gov

Strategic Utilization as a Key Synthetic Intermediate and Versatile Building Block

The structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules. researchgate.net Its ability to undergo ring-opening reactions provides a handle for introducing a variety of functional groups. The resulting dicarboxylic acid derivatives can then be subjected to further transformations.

The spirocyclic core imparts a rigid three-dimensional structure to the molecule, which is a desirable feature in medicinal chemistry as it can lead to higher binding affinity and selectivity for biological targets. nih.gov The synthesis of spirocycles is a challenging area of organic chemistry, and building blocks like this compound offer a convenient entry point to this class of compounds.

Pathway to Novel Spiro-Lactones and Complex Heterocyclic Systems

One of the most promising applications of this compound is in the synthesis of novel spiro-lactones and other heterocyclic systems. walshmedicalmedia.comelectronicsandbooks.com

Synthesis of Spiro-Lactones: The dicarboxylic acid obtained from the hydrolysis of the anhydride can be selectively reduced at one of the carboxylic acid groups. The resulting hydroxy-acid can then undergo intramolecular esterification (lactonization) to form a new spiro-lactone. The size of the newly formed lactone ring would depend on which carboxylic acid is reduced. This approach has been used in the synthesis of various spiro-lactones from different precursors. beilstein-journals.orgnih.govacs.org

A hypothetical pathway to a new spiro-lactone is outlined below:

Hydrolysis: this compound is hydrolyzed to the corresponding dicarboxylic acid.

Selective Reduction: One of the two carboxylic acid groups is selectively reduced to a primary alcohol. This can be a challenging step and may require protection-deprotection strategies or the use of chemoselective reducing agents.

Lactonization: The resulting hydroxy-acid is then cyclized under acidic or dehydrating conditions to form a new spiro-lactone.

Synthesis of Complex Heterocyclic Systems: The ring-opened derivatives of this compound can also serve as precursors to a variety of nitrogen-containing heterocyclic systems. For example, the reaction of the anhydride with a bifunctional nucleophile like a diamine or a hydroxylamine (B1172632) could lead to the formation of spiro-imides, spiro-oxazines, or other complex heterocyclic structures. The synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives from the condensation of an aminocarboxamide and isatin (B1672199) illustrates a similar strategy. beilstein-journals.org

The table below outlines potential heterocyclic systems derivable from this compound.

ReactantResulting IntermediateSubsequent ReactionFinal Heterocyclic System
Hydrazine (H₂NNH₂)DiacylhydrazideDehydration/CyclizationSpiro-pyridazinedione
o-PhenylenediamineDiamideDehydration/CyclizationSpiro-benzodiazepinedione
Hydroxylamine (NH₂OH)N-Hydroxyamic acidCyclizationSpiro-oxazinedione
Amino acidAmide-acidIntramolecular amidationSpiro-lactam

Role in the Total Synthesis of Bioactive Natural Products and Designed Molecules

The rigid, stereodefined structure of this compound makes it a valuable C10 synthon, or building block, for the stereocontrolled synthesis of complex molecules. Its primary role in chemical synthesis is as a precursor to the eremophilane (B1244597) family of sesquiterpenoids, a large group of natural products characterized by a specific bicyclo[4.4.0]decane (decalin) skeleton. Many eremophilanes exhibit significant biological activities, making them attractive targets for total synthesis. researchgate.net

The synthetic strategy hinges on using the spiro-anhydride to establish the key structural features of the eremophilane core, including the crucial quaternary carbon atom at the C-5 position and the relative stereochemistry of the methyl groups. A seminal and illustrative example of this approach is the total synthesis of (±)-eremophilenolide and (±)-tetrahydroligularenolide by Piers and colleagues. researchgate.netrsc.org

The synthesis commences with the regioselective opening of the succinic anhydride ring of this compound. This is typically achieved by reaction with a Grignard reagent, such as methylmagnesium iodide, which attacks one of the carbonyl groups. This step transforms the symmetrical anhydride into a keto-acid, setting the stage for subsequent transformations. The resulting intermediate contains the complete carbon framework and the correct substitution pattern required for the target sesquiterpenoid.

Further steps involve the conversion of the carboxylic acid and ketone functionalities to fashion the second ring of the decalin system. For instance, hydrogenation of a key intermediate keto acid can lead to both cis-fused and trans-fused products. researchgate.net The cis-fused keto acid is a direct precursor to (±)-eremophilenolide, while the trans-fused isomer can be converted into (±)-tetrahydroligularenolide. researchgate.net This divergence allows for the synthesis of multiple, structurally related natural products from a single, common intermediate, highlighting the efficiency of the strategy. researchgate.netubc.ca The final lactone ring of eremophilenolide (B1198437) is typically formed in the later stages of the synthesis.

The use of this spiro-anhydride provides a robust and reliable method for constructing the eremophilane skeleton, demonstrating its utility in the challenging field of natural product total synthesis.

Table of Synthetic Applications

Below is a summary of natural products synthesized using this compound or its derivatives as a key starting material.

Target Natural ProductNatural Product FamilyKey Role of Spiro-AnhydrideResulting Stereochemistry
(±)-EremophilenolideEremophilane SesquiterpenoidServes as the foundational C10 building block for the decalin core.Establishes the cis-fused ring junction after hydrogenation. researchgate.net
(±)-TetrahydroligularenolideEremophilane SesquiterpenoidActs as a common precursor for divergent synthesis.Establishes the trans-fused ring junction after hydrogenation. researchgate.net
(±)-AristolocheneEremophilane SesquiterpenoidIntermediate derived from the spiro-anhydride route serves as a precursor. researchgate.netProvides the core bicyclic framework for further elaboration.

Future Perspectives and Emerging Research Avenues for Spirocyclic Anhydrides and Diones

Development of Cutting-Edge Catalytic Asymmetric Synthetic Methodologies

The synthesis of spirocyclic compounds, particularly in an enantiomerically pure form, has historically been a significant challenge for organic chemists due to the presence of a sterically demanding quaternary carbon at the spirocenter. tandfonline.comscispace.com However, recent years have witnessed an explosion of innovative catalytic asymmetric methods that are paving the way for the efficient and selective construction of these complex architectures. acs.orgresearchgate.net

The future in this area is geared towards the development of even more versatile and robust catalytic systems. Key areas of focus include:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for the enantioselective synthesis of spirocycles. scispace.comrsc.org Researchers are continuously exploring new organocatalytic modes of activation to access novel spirocyclic frameworks. For instance, a recently developed SPA-triazolium bromide-catalyzed transannular C-acylation of enol lactones provides a convenient route to enantioenriched spirocyclic 1,3-diketones. rsc.orgresearchgate.net Future work will likely focus on expanding the substrate scope and improving the efficiency of these reactions.

Transition Metal Catalysis: Transition metal catalysis offers a complementary approach to organocatalysis for the synthesis of spirocyclic compounds. rsc.org Palladium, rhodium, and iridium-based catalysts have been successfully employed in a variety of enantioselective transformations to generate spirocycles. researchgate.netrsc.org A notable example is the iridium-catalyzed asymmetric hydrogenation of bridged biaryl lactones using a chiral O-SpiroPAP ligand, which yields valuable axially chiral molecules with excellent enantioselectivities. dicp.ac.cn The development of novel chiral ligands and the exploration of new catalytic cycles will continue to be a major driver of innovation in this field. dicp.ac.cn

Relay and Cooperative Catalysis: Combining different catalytic systems in a single pot, known as relay or cooperative catalysis, is a rapidly growing area. This approach allows for the sequential or simultaneous activation of substrates, leading to the formation of highly complex spirocyclic structures in a single synthetic operation. researchgate.netresearchgate.net For example, a gold and palladium relay catalytic tandem cyclization has been developed for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net

The continued development of these cutting-edge synthetic methodologies will not only provide access to a wider range of spirocyclic anhydrides and diones but also facilitate their application in various fields.

Exploration of Applications in Advanced Materials Science (e.g., Polymer Design, Smart Materials)

The rigid and well-defined three-dimensional structure of spirocyclic compounds makes them attractive building blocks for the creation of advanced materials with unique properties.

Polymer Design: Incorporating spirocyclic units into polymer backbones can significantly impact their physical and chemical properties. For instance, multi-functional molecules with spirocyclic acetal (B89532) structures are being explored as monomers for high-performance polymers. researchgate.netlu.se These rigid spirocyclic units can enhance the glass transition temperature (Tg) of the polymer, leading to increased stiffness and use-temperature of the resulting materials. researchgate.netlu.se Furthermore, the sensitivity of spirocyclic acetals to acidic conditions opens up possibilities for creating chemically recyclable polymers, addressing the growing need for sustainable materials. researchgate.netlu.se

Smart Materials: Spirocyclic compounds, particularly those containing photochromic moieties like spiropyrans, are at the forefront of smart materials research. researchgate.net These molecules can undergo reversible structural changes in response to external stimuli such as light, temperature, or pH. researchgate.net This property has been harnessed to develop materials with tunable optical, electronic, and biological properties, with potential applications in sensors, molecular switches, and drug delivery systems. researchgate.net

Future research in this area will likely focus on the design and synthesis of novel spirocyclic monomers to create polymers with tailored properties. The exploration of new stimuli-responsive spirocyclic systems will also be crucial for the development of next-generation smart materials.

Rational Design of New Drug Candidates and Scaffold Diversification Strategies

The unique structural features of spirocycles make them highly attractive scaffolds in medicinal chemistry and drug discovery. nih.govwesleyan.eduresearchgate.net Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets. tandfonline.combldpharm.com

Table 1: Examples of Marketed Drugs Containing Spirocyclic Scaffolds

Drug NameTherapeutic AreaSpirocyclic Moiety
Griseofulvin AntifungalSpirocyclic ether
Olaparib Anticancer (PARP inhibitor)Spiro-piperidine
Quisinostat Anticancer (HDAC inhibitor)Spiro-oxindole
Danoprevir Antiviral (HCV protease inhibitor)Macrocyclic spirocycle

Source: tandfonline.comresearchgate.netbldpharm.com

Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a common strategy in drug design to optimize the pharmacokinetic and toxicological profile of a lead compound. spirochem.com Spirocyclic scaffolds are increasingly being recognized as valuable non-classical bioisosteres for traditional aromatic and flat heterocyclic rings. rsc.orgchem-space.com

The replacement of a planar aromatic ring with a three-dimensional spirocycle can lead to several advantages:

Improved Physicochemical Properties: Increasing the fraction of sp3-hybridized carbon atoms by introducing a spirocycle generally leads to improved solubility, metabolic stability, and reduced off-target toxicity. tandfonline.comrsc.org

Enhanced Target Binding: The rigid conformation of a spirocycle can pre-organize the key binding elements of a molecule in an optimal orientation for interaction with a biological target, thus improving potency. bldpharm.com

Novel Intellectual Property: The use of novel spirocyclic scaffolds can provide a route to new chemical space and secure intellectual property for new drug candidates. spirochem.com

A notable example is the replacement of a piperazine (B1678402) ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane, which resulted in significantly increased selectivity for PARP-1. bldpharm.com Similarly, thiophene (B33073) bioisosteres of spirocyclic sigma receptor ligands have been synthesized and evaluated, demonstrating the potential of this strategy. acs.org Strained spiro heterocycles, such as those containing four-membered rings, are also in demand as they offer a more rigid and dense molecular space. nih.gov

The development of diverse and complex chemical libraries is crucial for identifying novel hit compounds in high-throughput screening campaigns. nih.gov Spirocyclic scaffolds offer a unique opportunity to expand the structural diversity of screening libraries beyond the traditional flat, aromatic compounds that have dominated medicinal chemistry for decades. tandfonline.comchemdiv.com

Several academic and commercial initiatives are focused on the design and synthesis of spirocyclic compound libraries. nih.govchemdiv.com These libraries often feature a wide range of spirocyclic cores decorated with diverse functional groups, providing a rich source of starting points for drug discovery programs. For example, libraries of bis-spirocyclic compounds and macrocyclic spirocycles have been developed to explore novel chemical space. nih.govspirochem.com The availability of such libraries, coupled with advances in high-throughput synthesis and computational screening, is expected to accelerate the discovery of new drug candidates based on spirocyclic scaffolds. nih.gov

Q & A

Q. What are the critical parameters for synthesizing 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione with high purity?

Synthesis involves multi-step processes, including cyclization under controlled conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 80–100°C) to facilitate spirocyclic ring formation .
  • pH : Neutral to slightly acidic conditions to stabilize intermediates .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
  • Yield optimization : Microwave-assisted synthesis may reduce reaction times and improve yields .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR : 1^1H and 13^13C NMR to confirm spirocyclic connectivity and methyl substitution patterns (e.g., δ 1.2–1.5 ppm for methyl groups) .
  • Mass spectrometry : High-resolution LC-ESI-QTOF to verify molecular weight (e.g., observed m/z 219.67 for the hydrochloride salt) .
  • IR spectroscopy : Peaks at 1700–1750 cm1^{-1} for carbonyl groups in the dione moiety .

Q. How does the compound’s stability vary under different storage conditions?

  • Solid state : Stable at −20°C in airtight containers for >6 months .
  • Solution phase : Degrades in polar aprotic solvents (e.g., DMSO) over 48 hours; use freshly prepared solutions for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar spirocyclic diones?

  • Comparative assays : Test the compound alongside analogs (e.g., 2-azaspiro[4.5]decane-1,3-dione) in standardized models (e.g., MCF-7 cells for cytotoxicity) to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Cross-reference IC50_{50} values from independent studies (e.g., 20 µM in MCF-7 vs. 156.3 µM in antioxidant assays) to identify assay-specific biases .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., 5-HT1A_{1A} with binding energy ≤−8.5 kcal/mol) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .

Q. What experimental designs optimize the compound’s reactivity for derivatization?

  • Nucleophilic substitution : React with Grignard reagents (e.g., MeMgBr) at −78°C to functionalize the dione moiety .
  • Cross-coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at the methyl position .

Methodological Case Studies

Case Study: Analyzing Lipophilicity for Pharmacokinetic Profiling

  • TLC-based determination : Use RP-18 plates with mobile phases like n-propanol-TRIS buffer (pH 7.0) to calculate RM values. Linear correlations between RM and logP guide lead optimization .
  • Results : LogP ≈ 1.2–1.8 for 8-Methyl-2-oxaspiro derivatives, indicating moderate blood-brain barrier permeability .

Case Study: Mechanistic Studies in Enzyme Inhibition

  • Cytochrome P450 assays : Incubate the compound with human liver microsomes and NADPH. Monitor metabolite formation via LC-MS/MS to identify competitive inhibition (Ki_i ≤ 10 µM) .

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